molecular formula C14H9Cl2F2NO5S B7476390 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid

Katalognummer B7476390
Molekulargewicht: 412.2 g/mol
InChI-Schlüssel: RHGYBSVTUJBBAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel protein that is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential as a therapeutic agent for cystic fibrosis.

Wirkmechanismus

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid inhibits CFTR-mediated chloride transport by binding to a specific site on the protein. This binding prevents the channel from opening, thereby blocking the transport of chloride ions across cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells and pancreatic duct cells. It has also been shown to inhibit the activity of other ion channels such as the epithelial sodium channel (ENaC). In addition, this compound has been shown to have anti-inflammatory effects in airway epithelial cells, and has been proposed as a potential therapy for conditions such as chronic obstructive pulmonary disease (COPD).

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of CFTR-mediated chloride transport, making it a useful tool for studying the function of the CFTR protein. However, its potency can vary depending on the cell type and experimental conditions, and it can have off-target effects on other ion channels. In addition, its solubility can be an issue in some experimental systems, and it can be toxic at high concentrations.

Zukünftige Richtungen

There are a number of future directions for research on 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of more potent and specific inhibitors of CFTR-mediated chloride transport. Another area of interest is the investigation of the potential anti-inflammatory effects of this compound in conditions such as COPD. Finally, there is ongoing research on the use of this compound as a therapeutic agent for cystic fibrosis, either alone or in combination with other drugs.

Synthesemethoden

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-chloro-4-(difluoromethoxy)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfamic acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid has been used extensively in scientific research to study the function of CFTR and its potential as a therapeutic target for cystic fibrosis. It has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, and has been used to investigate the role of CFTR in various physiological processes such as airway epithelial fluid secretion and pancreatic bicarbonate secretion.

Eigenschaften

IUPAC Name

2-chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2NO5S/c15-10-3-2-8(6-9(10)13(20)21)25(22,23)19-7-1-4-12(11(16)5-7)24-14(17)18/h1-6,14,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYBSVTUJBBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.